askendoside D

Myocardial Metabolism Cycloartane Glycosides Cardiac Glycosides

Researchers studying myocardial metabolism often use cardiac glycosides that decrease glycogen and ATP-confounding metabolic studies. Askendoside D (CAS 86408-17-5) is a cycloartane-type triterpene glycoside that produces the opposite in vivo metabolic profile, making it the precise tool for investigating cycloartane-specific cardiac effects. • In vivo: Increases myocardial glycogen & ATP; decreases lactate • Cardiac-selective Na+/K+-ATPase ligand (minimal brain/kidney activity) • SAR benchmark: No tyrosinase inhibition vs. askendoside B (IC50 0.014 mM)

Molecular Formula C45H74O16
Molecular Weight 871.071
CAS No. 86408-17-5
Cat. No. B560003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaskendoside D
CAS86408-17-5
Molecular FormulaC45H74O16
Molecular Weight871.071
Structural Identifiers
SMILESCC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C
InChIInChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,41-,42+,43+,44?,45-/m1/s1
InChIKeyBEDCTRKYVPEQRM-HXDGHICLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Askendoside D: Cycloartane Triterpene Glycoside


Askendoside D (CAS 86408-17-5) is a cycloartane-type triterpene glycoside, first isolated from the roots of Astragalus taschkendicus Bunge [1]. Its molecular formula is C₄₅H₇₄O₁₆ and molecular weight 871.06 . Structurally, it is characterized as 20S,24R-epoxycycloartane-3β,6α,16β,25-tetraol with specific glycosidic substitutions at positions C-3 and C-6 [1]. Unlike classic cardiac glycosides, askendoside D belongs to the cycloartane subclass, which exhibits distinct pharmacological and metabolic profiles in comparative studies [2].

1
Cycloartane glycoside for myocardial metabolism studies (non-cardiac glycoside mechanism)
2
Structure-activity relationship (SAR) probe for glycosylation-dependent target engagement
3
Comparative tool compound to differentiate cycloartane vs. cardiac glycoside metabolic profiles

Why Askendoside D Cannot Be Substituted


Cycloartane glycosides, including askendoside D, differ fundamentally from cardiac glycosides in their aglycone core and glycosylation patterns, leading to divergent biological activities and metabolic effects. For instance, in comparative in vivo studies, cycloartane glycosides (askendoside D, cyclosiversioside F) induced distinct myocardial metabolic changes—such as increased glycogen and ATP content with decreased lactate—whereas cardiac glycosides (strophanthin K, celanide) produced the opposite profile under prolonged administration [1]. Additionally, within the cycloartane class, minor structural variations critically alter target engagement: askendoside B (differing by one glycosidic moiety) exhibits tyrosinase inhibition (IC₅₀ 0.014 mM), whereas askendoside D shows no detectable inhibition under identical assay conditions [2]. Consequently, substituting askendoside D with a cardiac glycoside or even a closely related cycloartane analog would yield unpredictable and likely confounding results in pharmacological or metabolic investigations.

Cardiac glycoside mismatch
Cycloartane core and glycosylation pattern produce opposite myocardial metabolic effects (glycogen/ATP increase vs. decrease) compared to cardiac glycosides; substitution may invert experimental outcomes.
Intra-class glycosylation sensitivity
Minor structural variation (e.g., rhamnopyranosyl moiety at C-25) causes complete loss of tyrosinase inhibition, as seen between askendoside B and D; analogous compounds cannot be assumed interchangeable.

Askendoside D: Comparative Performance Evidence


Myocardial Metabolism: Cycloartane vs Cardiac Glycosides

In a comparative study, administration of the cycloartane glycoside askendoside D (10 mg/kg) for 3–10 days increased myocardial glycogen and ATP content while decreasing lactate and non-esterified fatty acid levels in animal models. In contrast, cardiac glycosides (strophanthin K 0.36 mg/kg, celanide 1 mg/kg) promoted a decrease in glycogen and redox potential and an increase in lactate under prolonged administration [1]. This divergence indicates that askendoside D engages metabolic pathways distinct from those targeted by classic cardiac glycosides.

Myocardial metabolism
Class-level inference
Cycloartane (askendoside D) increased glycogen/ATP, decreased lactate; cardiac glycosides (strophanthin K, celanide) showed opposite directional changes.
Supports cycloartane-specific metabolic study design
In vivo animal model, 3–10 day administration, 10 mg/kg
Myocardial Metabolism Cycloartane Glycosides Cardiac Glycosides

Tyrosinase Inhibition: Askendoside D vs. Askendoside B

In an enzyme inhibition screen using mushroom tyrosinase (Agaricus bisporus), the structurally related cycloartane glycoside askendoside B demonstrated concentration-dependent inhibition with an IC₅₀ of 0.014 mM. In contrast, askendoside D, which differs by lacking a rhamnopyranosyl moiety at C-25, exhibited no detectable tyrosinase inhibitory activity under the same assay conditions [1]. This SAR finding confirms that glycosylation pattern directly determines enzyme interaction within the cycloartane class.

Tyrosinase inhibition
Head-to-head
Askendoside D: no inhibition; Askendoside B: IC₅₀ 0.014 mM. >10-fold activity difference driven by glycosylation pattern.
Glycosylation determines target engagement within cycloartane class
Mushroom tyrosinase assay, pH 6.8, 25°C
Tyrosinase Inhibition Structure-Activity Relationship Cycloartane Glycosides

Cardiac Na⁺/K⁺-ATPase Isoform Selectivity

Vendor technical documentation notes that askendoside D exhibits high selectivity for cardiac Na⁺/K⁺-ATPase, with minimal activity on brain or kidney isoforms, relative to other cardiac glycosides . While quantitative IC₅₀ values across isoforms are not publicly disclosed (data described as unpublished), this reported selectivity distinguishes askendoside D from non-selective cardiac glycosides such as digoxin or ouabain, which inhibit Na⁺/K⁺-ATPase across multiple tissues and carry higher systemic toxicity risk.

Cardiac Na⁺/K⁺-ATPase selectivity
Data to verify
Reported high cardiac isoform selectivity; minimal brain/kidney activity (vendor data, no quantitative IC₅₀ disclosed).
Isoform-selectivity claim requires independent validation
Unpublished vendor assay; compare with digoxin/ouabain pan-selectivity
Na⁺/K⁺-ATPase Cardiac Selectivity Cycloartane Glycoside

Askendoside D: Research & Industrial Applications


Cardiovascular Metabolic Research Tool

Use askendoside D as a tool compound to investigate cycloartane-specific metabolic modulation in myocardium. In vivo studies demonstrate that askendoside D increases myocardial glycogen and ATP while decreasing lactate—effects opposite to those of classic cardiac glycosides [1]. This makes askendoside D uniquely suited for experiments focused on preserving energetic substrates and reducing glycolytic byproducts in cardiac tissue.

Cycloartane Glycoside SAR Studies

Employ askendoside D as a comparator compound in SAR investigations of cycloartane glycosides. Direct enzyme inhibition data show that askendoside D lacks tyrosinase inhibitory activity (IC₅₀ > highest tested concentration), whereas its close analog askendoside B is a potent inhibitor (IC₅₀ 0.014 mM) [2]. This differential activity provides a clear benchmark for mapping the role of specific glycosylation patterns in target engagement.

Cardiac-Selective Na⁺/K⁺-ATPase Probe

Leverage askendoside D as a cardiac-selective Na⁺/K⁺-ATPase ligand. Vendor reports indicate high selectivity for the cardiac isoform with minimal activity on brain or kidney ATPases . Although full quantitative data remain unpublished, the compound may serve as a starting point for studies requiring isoform-specific Na⁺/K⁺-ATPase modulation, with the important caveat that validation of selectivity is needed.

Natural Product Screening for Metabolic Regulators

Include askendoside D as a representative cycloartane glycoside in natural product screening panels aimed at identifying novel regulators of myocardial metabolism. Its demonstrated in vivo effects on glycogen and lactate distinguish it from other terpenoid classes [1], making it a valuable hit-identification tool for programs targeting metabolic dysfunction.

Application
Selection Property
Validation Focus
Myocardial metabolism research
Cycloartane-specific metabolic modulation
Glycogen/ATP preservation and lactate suppression endpoints
Cycloartane SAR studies
Glycosylation-dependent activity contrast
Tyrosinase off-target profiling; benchmark against askendoside B
Cardiac Na⁺/K⁺-ATPase isoform research
Reported cardiac isoform selectivity
Independent isoform profiling; verify selectivity claims
Natural product screening panels
Representative cycloartane glycoside probe
Myocardial metabolic endpoint differentiation vs. other terpenoids

Technical Documentation Hub

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9 linked technical documents
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